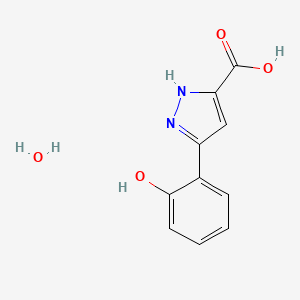
3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate
Descripción general
Descripción
“3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” is a chemical compound that has gathered significant attention in the scientific community. It has an empirical formula of C10H10N2O4 and a molecular weight of 222.20 .
Synthesis Analysis
The synthesis of compounds similar to “3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” has been reported in the literature. For instance, a study proposed the structure of three new uranyl complexes with 3-(2-hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazoles based on IR, UV spectroscopy, NMR, and MALDI mass spectrometry data analysis . Another study reported the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1H-1,2,4-triazole .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate” are not available, compounds with similar structures have been studied. For instance, 1,2,4-triazoles have been used as analytical reagents for fluorescence determination of uranyl ion .Aplicaciones Científicas De Investigación
Functionalization and Cyclization Reactions
3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate is used in the synthesis of various compounds through functionalization and cyclization reactions. For instance, it has been converted into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, showcasing its versatility in organic synthesis (Yıldırım & Kandemirli, 2006).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazolyl-2-pyrazolines and bis(pyrazoles), which have applications in dye and pigment industries, demonstrating its role in the development of new materials (Levai et al., 2004).
Fungitoxic Activity
Derivatives of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate have been explored for their fungitoxic activity against phytopathogenic fungi, indicating its potential in the development of new pesticides (Singh, Sangwan, & Dhindsa, 2000).
Nonlinear Optical Materials
The compound has also been investigated for its potential in the creation of nonlinear optical materials, suggesting its applicability in the field of optics and photonics (Chandrakantha et al., 2013).
Liquid-crystalline Substances
Moreover, it has been used in the synthesis of new liquid-crystalline substances, highlighting its importance in the development of materials with specialized properties for electronic displays and other applications (Kovganko & Kovganko, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.H2O/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7;/h1-5,13H,(H,11,12)(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAKDCEIDGXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
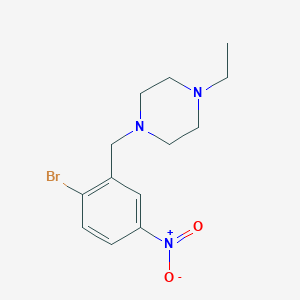
![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)
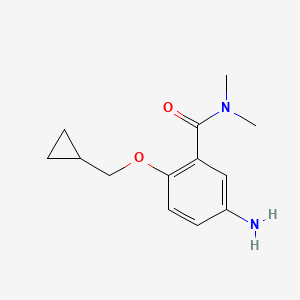
![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
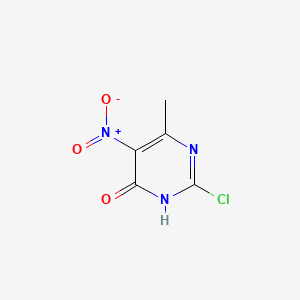
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
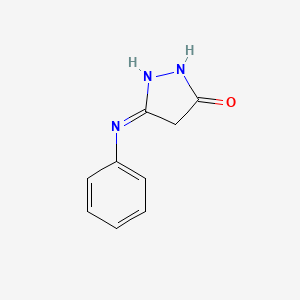
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)
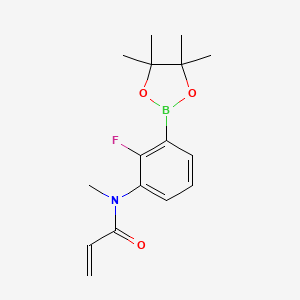
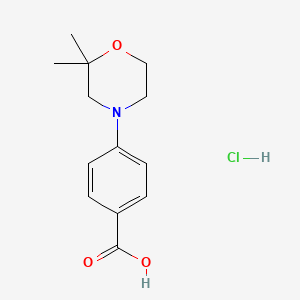
![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)